molecular formula C8H12ClN3O2 B13929294 6-Chloro-5-(2,2-dimethoxyethyl)pyrimidin-4-amine

6-Chloro-5-(2,2-dimethoxyethyl)pyrimidin-4-amine

Cat. No.: B13929294
M. Wt: 217.65 g/mol
InChI Key: XZLIOVFRMDIXOE-UHFFFAOYSA-N
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Description

6-Chloro-5-(2,2-dimethoxyethyl)pyrimidin-4-amine is a pyrimidine derivative, which is a class of compounds known for their diverse biological activities Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(2,2-dimethoxyethyl)pyrimidin-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 4,6-dichloropyrimidine as a starting material. The reaction proceeds through a nucleophilic substitution where the chloro group at position 4 is replaced by an amine group. The reaction conditions often include the use of a base such as potassium tert-butoxide and a solvent like N-methylpyrrolidone, with the reaction being carried out at low temperatures (0–5°C) to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(2,2-dimethoxyethyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, with bases like potassium tert-butoxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

6-Chloro-5-(2,2-dimethoxyethyl)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 6-Chloro-5-(2,2-dimethoxyethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, pyrimidine derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with cell proliferation and survival, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-6-(difluoromethyl)-2-methyl-N-(1-(5-(trifluoromethyl)pyridin-2-yloxy)propan-2-yl)pyrimidin-4-amine
  • 4,6-Diphenylpyrimidin-2-amine derivatives

Uniqueness

6-Chloro-5-(2,2-dimethoxyethyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2,2-dimethoxyethyl group at position 5 and chloro group at position 6 differentiate it from other pyrimidine derivatives, potentially leading to unique interactions with biological targets and distinct applications in research and industry .

Properties

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.65 g/mol

IUPAC Name

6-chloro-5-(2,2-dimethoxyethyl)pyrimidin-4-amine

InChI

InChI=1S/C8H12ClN3O2/c1-13-6(14-2)3-5-7(9)11-4-12-8(5)10/h4,6H,3H2,1-2H3,(H2,10,11,12)

InChI Key

XZLIOVFRMDIXOE-UHFFFAOYSA-N

Canonical SMILES

COC(CC1=C(N=CN=C1Cl)N)OC

Origin of Product

United States

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